Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC14826485
Molecular Formula: C18H21ClN4O2
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate -](/images/structure/VC14826485.png)
Specification
Molecular Formula | C18H21ClN4O2 |
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Molecular Weight | 360.8 g/mol |
IUPAC Name | ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C18H21ClN4O2/c1-3-25-17(24)16-12-20-18(21-13(16)2)23-10-8-22(9-11-23)15-6-4-14(19)5-7-15/h4-7,12H,3,8-11H2,1-2H3 |
Standard InChI Key | RZLWWJSMAUZEPX-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CN=C(N=C1C)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate, reflects its three primary components:
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A pyrimidine ring substituted at position 2 with a piperazine group, at position 4 with a methyl group, and at position 5 with an ethyl carboxylate ester.
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A piperazine moiety linked to a 4-chlorophenyl group at the nitrogen atom.
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An ethyl ester at the pyrimidine’s 5-position, contributing to solubility and metabolic stability .
The stereochemistry of the piperazine ring and its substituents may influence binding affinity to biological targets, though specific conformational studies remain unreported for this compound.
Physicochemical Data
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₁ClN₄O₂ | |
Molecular Weight | 360.8 g/mol | |
CAS Number | 903474-82-8 | |
Solubility (Predicted) | Low in water; soluble in DMSO | |
LogP (Octanol-Water) | ~3.2 (estimated) |
The logP value suggests moderate lipophilicity, aligning with its potential to cross biological membranes. The ethyl ester group enhances solubility in organic solvents, a trait advantageous for in vitro assays .
Synthetic Routes and Optimization
Catalytic and Condition Optimization
Recent advances in nanocrystalline CdS thin-film catalysts have improved yields and reduced reaction times for similar dihydropyrimidinone syntheses . Applying such heterogeneous catalysts could enhance the efficiency of this compound’s production, though experimental validation is required.
Comparative Analysis with Structural Analogs
The target compound’s ethyl carboxylate group differentiates it from analogs with hydroxyl or ketone functionalities, potentially altering metabolic stability and bioavailability .
Future Directions and Challenges
ADME Profiling
Predictive pharmacokinetic studies are needed to evaluate absorption, distribution, metabolism, and excretion (ADME) properties. The ethyl ester may undergo hydrolysis in vivo to a carboxylic acid, affecting half-life and activity.
Target Validation
High-throughput screening against receptor panels and kinase libraries could identify specific targets. Computational docking studies using the compound’s 3D structure (generated from SMILES: CCOC(=O)C1=C(N=C(N=C1N2CCN(CC2)C3=CC=C(C=C3)Cl)C)OC) may prioritize experimental assays .
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